4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Description
4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C22H19ClN2O4 and its molecular weight is 410.85. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Derivatives
Research has focused on the synthesis of various heterocyclic compounds using similar structures. For instance, derivatives like pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing naphthofuran moieties have been synthesized for potential applications in different fields, including medicinal chemistry (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial Properties
Some derivatives, structurally related to 4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, have been explored for antimicrobial properties. Compounds like pyrazoline derivatives bearing 1,4-benzoxazinone have been synthesized and evaluated for their antimicrobial activity (Raviteja, Lingaiah, & Rajeeva, 2017).
Antifungal and Antibacterial Activities
Various derivatives have been synthesized and tested for their potential antifungal and antibacterial activities. For example, pyrazolo[1,5-a]pyrimidines derivatives showed good antifungal abilities against certain pathogens (Zhang, Peng, Wang, Wang, & Zhang, 2016). Similarly, benzoxazine-based aglycones have shown promise in blocking glucose uptake in vivo by inhibiting glycosidases, which could have implications for treating type 2 diabetes (Bharathkumar et al., 2014).
Synthesis of Spiro Derivatives
The synthesis of spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines, which have shown antimicrobial, anti-inflammatory, and antioxidant activity, is another area of research. This indicates the potential of these compounds in pharmaceutical applications (Mandzyuk et al., 2020).
Applications in Organic Chemistry
These compounds are also significant in organic chemistry for the synthesis of novel compounds. For example, the aza-Piancatelli rearrangement/Michael reaction has been used for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives (Reddy et al., 2012).
properties
IUPAC Name |
4-chloro-2-[7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-2-27-19-6-3-5-14-17-12-16(15-11-13(23)8-9-18(15)26)24-25(17)22(29-21(14)19)20-7-4-10-28-20/h3-11,17,22,26H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRHJQJXMMJUEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol |
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